molecular formula C18H26N2O4S B5546731 N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

Cat. No. B5546731
M. Wt: 366.5 g/mol
InChI Key: RKGDEVUVZKNPKN-JKSUJKDBSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, including structures similar to N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide, often involves complex chemical reactions. For example, Watanabe et al. (1997) explored the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating intricate synthetic pathways often required for such molecules (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular structure of N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide and related compounds is complex. Jacobs et al. (2013) reported on similar sulfonamide derivatives, emphasizing the significance of molecular conformation and hydrogen bonding in determining the molecular structure (Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives is influenced by their structural attributes. Králová et al. (2019) described the synthesis and rearrangement of sulfonamides, which can be related to the reactivity patterns of N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide (Králová et al., 2019).

Physical Properties Analysis

The physical properties of such complex compounds are often studied through methods like crystallography and spectroscopy. For instance, Dodoff et al. (2004) analyzed the crystal structure of a similar N-3-pyridinyl-methanesulfonamide, providing insights into the physical properties that might be expected for N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide (Dodoff et al., 2004).

Chemical Properties Analysis

The chemical properties of N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide can be inferred from studies on similar compounds. Qi et al. (2014) discussed the synthesis of chromen-2-ones catalyzed by methanesulfonic acid, highlighting the chemical behaviors relevant to the sulfonamide group (Qi et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated for their potential to inhibit the enzyme HMG-CoA reductase in vitro. These compounds, including one that was found to be approximately four times more potent than lovastatin sodium salt in inhibiting HMG-CoA reductase, showcase the potential of methanesulfonamide derivatives in the development of cholesterol biosynthesis inhibitors (Watanabe et al., 1997).

Molecular and Supramolecular Structures

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives have been explored, revealing interesting insights into the structural dynamics and potential applications in metal coordination. These studies provide a foundation for understanding how subtle changes in molecular structure can influence the overall properties and applications of these compounds (Jacobs et al., 2013).

Chemical Synthesis Techniques

Research into the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions provides insights into advanced chemical synthesis techniques and the creation of complex molecular structures with high yields and excellent stereoselectivities. These techniques are crucial for developing pharmaceuticals and other chemical products (Craig et al., 2000).

Crystal Structure Analysis

The crystal structure of N-3-Pyridinyl-methanesulfonamide has been detailed, highlighting the importance of structural analysis in understanding compound properties. Such analyses are essential for the development of new materials and drugs, providing a deeper understanding of how molecular structure affects function (Dodoff et al., 2004).

properties

IUPAC Name

N-[(3S,4R)-1-(3,4-dihydro-2H-chromene-6-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-12(2)15-10-20(11-16(15)19-25(3,22)23)18(21)14-6-7-17-13(9-14)5-4-8-24-17/h6-7,9,12,15-16,19H,4-5,8,10-11H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGDEVUVZKNPKN-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide

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